molecular formula C18H25NO6 B1337862 (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid CAS No. 37051-23-3

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

Cat. No. B1337862
CAS RN: 37051-23-3
M. Wt: 351.4 g/mol
InChI Key: QAMQBROWEMDMOK-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .

Scientific Research Applications

Synthetic Applications and Antioxidant Properties

  • Synthetic phenolic antioxidants (SPAs), which include related compounds to "(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid", are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Studies have emphasized the environmental occurrence, human exposure, and toxicity of SPAs, suggesting a need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pharmacological Importance

  • The pharmacological and industrial significance of benzoxaboroles, derivatives of phenylboronic acids to which the given compound is structurally related, has been explored. Recent studies have investigated these compounds due to their biological activity and potential as building blocks in organic synthesis, demonstrating their utility in developing new therapeutic agents (Adamczyk-Woźniak et al., 2009).

Antioxidant Activity Analysis

  • Analytical methods for determining antioxidant activity, including those related to compounds similar to "(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid", have been critically reviewed. These methods assess the potential of compounds to scavenge free radicals, indicating their utility in evaluating antioxidant capacity and offering insights into their therapeutic potential (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQBROWEMDMOK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449851
Record name 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

CAS RN

37051-23-3
Record name 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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